molecular formula C7H9Cl2N5 B2579844 2-(1H-1,2,3,4-tetrazol-5-ylmethyl)pyridine dihydrochloride CAS No. 1384429-33-7

2-(1H-1,2,3,4-tetrazol-5-ylmethyl)pyridine dihydrochloride

Cat. No.: B2579844
CAS No.: 1384429-33-7
M. Wt: 234.08
InChI Key: HQJKEJDBKRFECI-UHFFFAOYSA-N
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Description

2-(1H-1,2,3,4-Tetrazol-5-ylmethyl)pyridine dihydrochloride is a heterocyclic compound featuring a pyridine ring linked to a tetrazole moiety via a methyl group, with two hydrochloride counterions enhancing its solubility. Tetrazoles, five-membered aromatic rings containing four nitrogen atoms, are widely used in medicinal chemistry as bioisosteres for carboxylic acids due to their comparable acidity (pKa ~4.9) and metabolic stability . The dihydrochloride salt form improves aqueous solubility, a critical factor for pharmacokinetic optimization in drug development.

Properties

IUPAC Name

2-(2H-tetrazol-5-ylmethyl)pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5.2ClH/c1-2-4-8-6(3-1)5-7-9-11-12-10-7;;/h1-4H,5H2,(H,9,10,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJKEJDBKRFECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC2=NNN=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384429-33-7
Record name 2-(1H-1,2,3,4-tetrazol-5-ylmethyl)pyridine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,3,4-tetrazol-5-ylmethyl)pyridine dihydrochloride typically involves the reaction of 2-chloromethylpyridine with sodium azide to form the tetrazole ring . The reaction is carried out under reflux conditions in an appropriate solvent such as dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-1,2,3,4-tetrazol-5-ylmethyl)pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF for the formation of the tetrazole ring.

Major Products Formed:

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of tetrazole-substituted pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 2-(1H-1,2,3,4-tetrazol-5-ylmethyl)pyridine dihydrochloride can be categorized into several key areas:

Drug Development

The compound has shown potential as a candidate for drug development due to its ability to inhibit or modulate enzyme activity. The tetrazole group can interact with biological systems similarly to natural substrates, leading to alterations in metabolic pathways. This property is particularly valuable in developing therapeutics for various diseases.

Biochemical Studies

Research involving the interactions between this compound and biological molecules has yielded promising insights. Studies have demonstrated that this compound can bind effectively to various enzymes and receptors, suggesting its utility in exploring biochemical pathways and mechanisms.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for creating other complex molecules. Its multi-step synthesis allows for the incorporation of specific functional groups that enhance its properties and applications in research .

Case Studies

Several studies have been conducted to explore the efficacy and applications of this compound:

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of a specific enzyme by this compound. The results indicated that the compound effectively inhibited enzyme activity at varying concentrations. This finding supports its potential as a lead compound in drug design targeting enzyme-related diseases.

Case Study 2: Interaction with Receptors

Another study focused on the interaction of this compound with certain receptors involved in neurotransmission. The binding affinity was measured using radiolabeled ligands, revealing that this compound could modulate receptor activity significantly.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3,4-tetrazol-5-ylmethyl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways . The tetrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Synthetic Routes :

  • Tetrazoles (e.g., the main compound) are synthesized via nitrile-azide cycloadditions, whereas triazoles (e.g., the estradiol-linked derivative) utilize CuAAC, a regioselective "click chemistry" method .
  • Oxadiazoles, such as the 1,2,4-oxadiazole derivative, often form via cyclization of amidoximes or nitrile oxides, reflecting distinct mechanistic pathways .

Salt Forms :

  • Dihydrochloride salts (e.g., main compound and triazole derivative) are common strategies to enhance solubility for biological testing .

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Properties
Compound Type Acidity (pKa) Solubility (Salt Form) Stability Bioisosteric Utility
Tetrazole ~4.9 High (dihydrochloride) High metabolic stability Carboxylic acid replacement
Triazole ~9–10 Moderate to high Stable in peptides Conjugation, ligand design
Oxadiazole ~8–10 Variable Sensitive to hydrolysis Scaffold for kinase inhibitors
Key Observations:

Acidity : Tetrazoles are significantly more acidic than triazoles or oxadiazoles, making them superior bioisosteres for carboxylic acids in drugs like losartan .

Solubility: Dihydrochloride salts (e.g., the main compound) offer enhanced aqueous solubility compared to neutral or mono-salt forms .

Stability : Tetrazoles exhibit greater metabolic stability than oxadiazoles, which may hydrolyze under physiological conditions .

Biological Activity

2-(1H-1,2,3,4-tetrazol-5-ylmethyl)pyridine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a tetrazole ring fused to a pyridine structure, which contributes to its diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
CAS Number 71755788
Molecular Formula C7H9Cl2N5
Molecular Weight 228.07 g/mol
IUPAC Name This compound
SMILES Cl.Clc1cccc(c1Cl)c2nnnn2Cc3cccnc3

The biological activity of this compound is primarily attributed to its ability to interact with metal ions and modulate various biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound can bind to metal ions in enzyme active sites, inhibiting their activity and affecting metabolic pathways.
  • Signal Transduction Modulation : It influences signal transduction pathways by interacting with metal-dependent proteins.

Antimicrobial Activity

Research indicates that compounds derived from tetrazoles exhibit significant antimicrobial properties. A study highlighted that various tetrazole derivatives demonstrated antibacterial and antifungal activities. Specifically, this compound was tested against several bacterial strains with promising results.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and proliferation. For instance, it has been noted to exhibit cytotoxic effects against A-431 human epidermoid carcinoma cells.

Additional Biological Activities

Beyond antimicrobial and anticancer properties, tetrazole derivatives have been found to possess:

  • Anti-inflammatory effects : Potentially reducing inflammation markers in various models.
  • Analgesic properties : Providing pain relief in animal models.
  • Anticonvulsant activity : Some derivatives have shown effectiveness in reducing seizure activity.

Case Studies and Research Findings

Several studies have documented the biological activities of tetrazole-based compounds:

  • Antimicrobial Efficacy : A series of tetrazole compounds were synthesized and tested for their antimicrobial activity using the disc diffusion method. Results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics like ciprofloxacin .
  • Cytotoxic Activity : In a study evaluating the cytotoxicity of various tetrazole derivatives on cancer cell lines, some compounds showed IC50 values lower than established chemotherapeutic agents such as doxorubicin .
  • Pharmacological Profiling : Research focused on the pharmacological profiling of tetrazole compounds revealed diverse activities including antihypertensive and hypoglycemic effects .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-(1H-1,2,3,4-tetrazol-5-ylmethyl)pyridine dihydrochloride, and how can reaction parameters be optimized?

Answer:
The compound can be synthesized via a multi-step approach:

Tetrazole Ring Formation : Utilize a [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. Adjust stoichiometry (e.g., NaN₃:CH₃CN ≈ 1:1.2) to minimize side products .

Alkylation : React the tetrazole intermediate with 2-(chloromethyl)pyridine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours. Monitor progress via TLC or LC-MS.

Salt Formation : Treat the free base with concentrated HCl in ethanol, followed by recrystallization from a 1:1 ethanol/water mixture to obtain the dihydrochloride salt .
Key Considerations : Excess HCl (≥2.5 equiv.) ensures complete protonation of both the pyridine and tetrazole moieties. Purity can be verified via elemental analysis and HPLC (C18 column, ammonium acetate buffer at pH 6.5) .

Basic: What analytical techniques are critical for confirming the structural identity and purity of this compound?

Answer:

  • X-ray Crystallography : Use SHELXL for refinement of crystal structures. Ensure high-resolution data (≤1.0 Å) to resolve potential disorder in the tetrazole and pyridine moieties .
  • NMR Spectroscopy : ¹H/¹³C NMR in D₂O or DMSO-d₆ will confirm protonation states. Key signals include pyridine protons (δ 8.2–8.8 ppm) and tetrazole CH₂ (δ 4.5–5.0 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ and [M+2H]²⁺ peaks.
  • HPLC : Use a mobile phase of 0.1% TFA in acetonitrile/water (70:30) for purity assessment (>98%) .

Advanced: How does the tetrazole ring’s coordination chemistry enable applications in metal-organic frameworks (MOFs)?

Answer:
The tetrazole moiety acts as a polydentate ligand, coordinating to transition metals (e.g., Cu²⁺, Zn²⁺) via N-donor atoms. Key applications include:

  • MOF Construction : The compound’s rigidity and multiple binding sites facilitate stable frameworks. For example, Cu(I)-catalyzed "click" chemistry can link tetrazole-pyridine units into 3D networks .
  • Catalysis : MOFs incorporating this ligand show activity in CO₂ fixation due to Lewis acidic metal centers.
    Experimental Design : Use single-crystal XRD to confirm coordination modes (e.g., η² or η³ binding) and TGA to assess thermal stability (>300°C) .

Advanced: What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes)?

Answer:

  • Docking Studies : Use AutoDock Vina to model binding to angiotensin II receptors, where the tetrazole mimics carboxylate groups. Set grid boxes to encompass active sites (e.g., 20 ų) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability. Analyze hydrogen bonds between tetrazole N2 and receptor residues .
  • QM/MM : Combine DFT (B3LYP/6-31G*) with MM to evaluate electron density changes upon binding.

Intermediate: How can researchers resolve contradictory crystallographic data during refinement with SHELXL?

Answer:

  • Disorder Modeling : For overlapping pyridine and tetrazole atoms, split positions and refine occupancy factors (e.g., PART 1/2 in SHELXL) .
  • Twinned Data : Apply TWIN/BASF commands for non-merohedral twinning. Validate with R₁ (target <5%) and GooF (0.8–1.2) .
  • High Residual Density : Check for missed solvent molecules using PLATON’s SQUEEZE .

Advanced: What strategies address pH-dependent protonation effects on the compound’s spectroscopic properties?

Answer:

  • Potentiometric Titration : Titrate the compound (0.1 mM) in 0.15 M NaCl at 25°C. Use a glass electrode to determine pKa values (pyridine: ~3.5; tetrazole: ~4.8) .
  • UV-Vis Spectroscopy : Monitor λ_max shifts (e.g., 260 nm to 275 nm) as pH varies from 2–7. Correlate with protonation states using Henderson-Hasselbalch plots.
  • ¹H NMR pH Titration : Track chemical shift changes in D₂O (pH 1–6) to identify protonation sites .

Advanced: How can isotopic labeling (e.g., ¹⁵N) enhance mechanistic studies of tetrazole formation?

Answer:

  • Synthesis : Use ¹⁵N-labeled NaN₃ to track nitrogen incorporation into the tetrazole ring. Confirm via ¹⁵N NMR (δ 120–150 ppm) .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates (kH/kD) using deuterated solvents to identify rate-determining steps (e.g., cycloaddition vs. proton transfer) .

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